

# Comparative Analysis of 1-(Cyclopropylsulfonyl)piperazine: Identity and Purity Assessment

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Compound of Interest

Compound Name: 1-(Cyclopropylsulfonyl)piperazine

Cat. No.: B1520114

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A comprehensive guide for researchers, scientists, and drug development professionals on confirming the identity and purity of synthesized **1-(Cyclopropylsulfonyl)piperazine**, with a comparative analysis against common alternatives.

This guide provides a detailed framework for the analytical characterization of **1- (Cyclopropylsulfonyl)piperazine**, a valuable building block in contemporary drug discovery. Due to the absence of comprehensive published data for this specific compound, this guide offers a predictive analysis based on established chemical principles and available data for analogous structures. Furthermore, it presents a direct comparison with two commercially available alternatives: 1-(Methylsulfonyl)piperazine and 1-(Phenylsulfonyl)piperazine, equipping researchers with the necessary information to make informed decisions in their synthetic endeavors.

# Characterization of 1-(Cyclopropylsulfonyl)piperazine

The identity and purity of newly synthesized **1-(Cyclopropylsulfonyl)piperazine** can be unequivocally established through a combination of spectroscopic and chromatographic techniques.

Table 1: Predicted Analytical Data for 1-(Cyclopropylsulfonyl)piperazine



Parameter	Predicted Value/Characteristic	
Molecular Formula	C7H14N2O2S	
Molecular Weight	190.26 g/mol	
¹H NMR (400 MHz, CDCl₃) δ (ppm)	~3.30 (t, 4H), ~3.00 (t, 4H), ~2.20 (m, 1H), ~1.00 (m, 2H), ~0.80 (m, 2H)	
<sup>13</sup> C NMR (101 MHz, CDCl <sub>3</sub> ) δ (ppm)	~45.5 (2C), ~45.0 (2C), ~30.0, ~6.0 (2C)	
Mass Spectrum (EI)	m/z (%): 190 (M+), 125, 85, 69	
Purity (HPLC)	≥95%	

# Comparative Analysis with Alternative Sulfonylpiperazines

1-(Methylsulfonyl)piperazine and 1-(Phenylsulfonyl)piperazine are frequently employed as alternative reagents in synthetic chemistry. A comparative overview of their key analytical properties is presented below.

Table 2: Comparison of 1-(Cyclopropylsulfonyl)piperazine with Alternatives

Feature	1- (Cyclopropylsulfon yl)piperazine	1- (Methylsulfonyl)pip erazine[1]	1- (Phenylsulfonyl)pip erazine
Molecular Formula	C7H14N2O2S	C5H12N2O2S	C10H14N2O2S
Molecular Weight	190.26 g/mol	164.22 g/mol	226.30 g/mol
¹H NMR Highlights (CDCl₃)	Cyclopropyl protons (~0.8-1.0 ppm)	Methyl protons (~2.8 ppm)	Phenyl protons (~7.5-7.9 ppm)
Purity (Typical)	≥95%	≥98%	≥97%

# **Experimental Workflows and Logical Relationships**



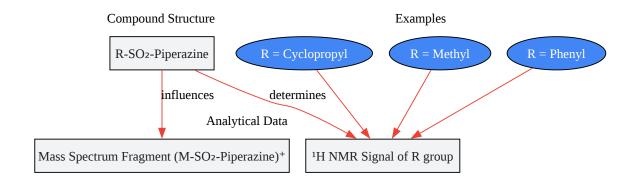
The synthesis and subsequent purification and analysis of **1-(Cyclopropylsulfonyl)piperazine** follow a logical workflow designed to ensure the final product's identity and purity.



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Caption: Synthetic and analytical workflow for 1-(Cyclopropylsulfonyl)piperazine.

The relationship between the structural components of the analyzed sulfonylpiperazines and their characteristic analytical signals is crucial for their identification.



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Caption: Structure-data relationship for sulfonylpiperazines.

# **Experimental Protocols**

Detailed methodologies are provided for the synthesis and analysis of **1- (Cyclopropylsulfonyl)piperazine**.

## Synthesis of 1-(Cyclopropylsulfonyl)piperazine

#### Materials:

- Piperazine
- Cyclopropylsulfonyl chloride
- Triethylamine (or another suitable base)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography
- Hexane
- · Ethyl acetate

#### Procedure:

- Dissolve piperazine (2 equivalents) and triethylamine (1.2 equivalents) in DCM at 0 °C.
- Slowly add a solution of cyclopropylsulfonyl chloride (1 equivalent) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.



- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with saturated sodium bicarbonate solution.
- Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl
  acetate gradient to yield pure 1-(Cyclopropylsulfonyl)piperazine.

## <sup>1</sup>H and <sup>13</sup>C NMR Spectroscopy

Instrument: 400 MHz NMR Spectrometer Solvent: Chloroform-d (CDCl<sub>3</sub>) Procedure:

- Dissolve approximately 10-15 mg of the synthesized compound in 0.6 mL of CDCl<sub>3</sub>.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra at room temperature.
- Process the spectra and assign the chemical shifts (δ) in parts per million (ppm) relative to the residual solvent peak.

### **Mass Spectrometry**

Instrument: Mass spectrometer with Electron Ionization (EI) source Procedure:

- Introduce a small sample of the compound into the mass spectrometer.
- Acquire the mass spectrum in the m/z range of 50-500.
- Analyze the fragmentation pattern to confirm the molecular weight and identify characteristic fragments.

## **High-Performance Liquid Chromatography (HPLC)**

System: HPLC system with a UV detector Column: C18 reverse-phase column (e.g.,  $4.6 \times 150$  mm,  $5 \mu m$ ) Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid). Flow Rate: 1.0 mL/min Detection: UV at 210 nm Procedure:

• Prepare a stock solution of the synthesized compound in acetonitrile (1 mg/mL).



- Dilute the stock solution to a working concentration (e.g., 0.1 mg/mL) with the mobile phase.
- Inject the sample onto the HPLC system and record the chromatogram.
- Determine the purity by calculating the percentage area of the main peak relative to the total area of all peaks.

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## References

- 1. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
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